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Pomalidomide-PEG2-acetic acid

PROTAC BRD4 Linker Optimization

Functionalized building block for CRBN-recruiting PROTACs. The PEG2 spacer enables optimal ternary complex geometry for BET family (e.g., BRD4) degradation, confirmed by linker-length optimization studies showing PEG2 achieves potency (BRD4 IC50 = 41.8 nM) not replicable with PEG1 or PEG4. Terminal COOH ready for amide coupling to amine-containing warheads. Choose for high-affinity engagement over lenalidomide-based analogs.

Molecular Formula C19H21N3O8
Molecular Weight 419.4 g/mol
Cat. No. B12933998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG2-acetic acid
Molecular FormulaC19H21N3O8
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCC(=O)O
InChIInChI=1S/C19H21N3O8/c23-14-5-4-13(17(26)21-14)22-18(27)11-2-1-3-12(16(11)19(22)28)20-6-7-29-8-9-30-10-15(24)25/h1-3,13,20H,4-10H2,(H,24,25)(H,21,23,26)
InChIKeyCEMIVVHSBQBALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid: A PROTAC Building Block for Targeted Protein Degradation


2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid (CAS: 2143097-50-4), also known as Pomalidomide-PEG2-CH2COOH, is a synthetic conjugate comprising a cereblon (CRBN) E3 ubiquitin ligase ligand (pomalidomide) and a two-unit polyethylene glycol (PEG2) linker terminating in a carboxylic acid . It is a functionalized building block for the synthesis of proteolysis-targeting chimeras (PROTACs), enabling the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation .

Why 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic Acid Cannot Be Simply Substituted with Other CRBN Ligand-Linker Conjugates


In PROTAC design, the linker is not an inert tether; its length and composition critically govern ternary complex formation, target degradation efficiency, and overall pharmacokinetics [1]. The PEG2 spacer in this compound provides a specific spatial geometry that influences the proximity of the E3 ligase and target protein, a parameter that cannot be replicated by shorter (PEG1) or longer (PEG4) linkers without altering the degradation profile . Even subtle changes in linker length can abrogate or drastically reduce target degradation, as demonstrated by linker length optimization studies where the PEG2 variant achieved optimal efficacy compared to other lengths . Therefore, substituting this building block with an analog of a different linker length or composition directly impacts the biological outcome of the resulting PROTAC, making precise selection essential for reproducible and effective research.

Quantitative Differentiation of 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic Acid Against Its Closest Analogs


Linker Length-Dependent Degradation: PEG2 is Optimal for BRD4 PROTAC Efficacy Compared to PEG1 and PEG3

In a systematic study of PROTACs targeting BRD4, the compound containing a Pomalidomide-PEG2-azide linker (closely related to the target compound) demonstrated superior degradation activity compared to analogs with PEG1 and PEG3 linkers. The PEG2-linked PROTAC (Compound 21) achieved a BRD4 BD1 IC50 of 41.8 nM and inhibited THP-1 cell growth with an IC50 of 0.81 µM, while the PEG1 and PEG3 variants showed reduced or no activity at the same concentration, underscoring the critical role of the two-unit PEG spacer in achieving a functional ternary complex [1].

PROTAC BRD4 Linker Optimization Degradation Efficiency

Pomalidomide CRBN Binding Affinity and Cellular Accumulation: Baseline for Ligand Efficiency

The pomalidomide warhead in this conjugate exhibits a dissociation constant (Kd) of 1.4 µM for truncated Cereblon protein and a target engagement IC50 of 0.30 µM in a cellular assay. This results in a calculated relative intracellular accumulation coefficient (K′P,D) of 4.7, indicating a moderate tendency for intracellular accumulation [1]. This baseline affinity and cellular behavior are fundamental to the compound's function as an E3 ligase recruiter in PROTACs, and any modification to the pomalidomide core (e.g., substitution with lenalidomide or thalidomide) would alter these parameters, potentially compromising target degradation efficiency.

Cereblon Binding Affinity Target Engagement Cellular Accumulation

Functional Reactivity: Carboxylic Acid Terminal Group Enables Amide Conjugation vs. Alternative Functional Handles

The target compound features a terminal carboxylic acid, which is specifically reactive with amines on a target ligand via standard amide coupling chemistry (e.g., using EDC or HATU) . This contrasts with analogs like Pomalidomide-PEG2-azide, which requires a click chemistry partner (alkyne), and Pomalidomide-PEG2-NH2, which reacts with carboxyl groups. The choice of functional group dictates the entire synthetic route and the chemical space of accessible target ligands, making the carboxylic acid handle a distinct and non-interchangeable feature for conjugation.

PROTAC Synthesis Bioconjugation Amide Coupling Reactivity

Optimal Scientific and Industrial Applications for 2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic Acid


Synthesis of Highly Potent PROTACs Targeting BRD4 and Related BET Proteins

This building block is optimal for creating PROTACs designed to degrade BRD4 and other BET family proteins. As demonstrated by Zhang et al., the PEG2 linker length is critical for achieving potent BRD4 degradation (IC50 = 41.8 nM) and subsequent inhibition of cancer cell growth (IC50 = 0.81 µM) [1]. Using this compound ensures the correct spatial orientation for effective ternary complex formation between CRBN and BRD4, a result not achievable with shorter or longer PEG linkers. This makes it a preferred starting material for researchers developing BET-targeted degraders for oncology or inflammation research.

High-Throughput PROTAC Library Synthesis via Parallel Chemistry

The terminal carboxylic acid group of this compound is ideally suited for parallel synthesis workflows. It can be readily coupled with a diverse library of amine-containing target protein ligands using standard amide bond-forming conditions . This enables the rapid generation of PROTAC libraries with variation in the target-binding warhead while keeping the CRBN-recruiting module constant. This approach is recommended for screening campaigns aimed at identifying optimal target degraders, as the consistent PEG2 linker and pomalidomide ligand provide a reliable baseline for comparing the efficacy of different target ligands.

Development of CRBN-Recruiting Degraders with Optimized Cellular Accumulation

For projects where intracellular accumulation is a key design parameter, the pomalidomide-based ligand in this compound offers a specific profile. Compared to lenalidomide, pomalidomide exhibits a lower tendency for intracellular accumulation (K′P,D = 4.7 vs. 16.8) but higher binding affinity (Kd = 1.4 µM vs. 4.2 µM) [2]. This building block is therefore best suited for designing PROTACs where high-affinity target engagement is prioritized over maximal cellular accumulation, providing researchers with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of their degrader molecules.

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